![molecular formula C15H11FO4 B6369602 4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1262001-30-8](/img/structure/B6369602.png)
4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
4-(3-Fluoro-4-methoxycarbonylphenyl)benzoic acid, also known as 4-Fluoro-m-cresol (4-FMC), is an organic compound that has become increasingly popular in scientific research due to its unique properties and versatility. It is a white crystalline solid with a melting point of 80-82°C and is soluble in methanol, ethanol, and dimethylformamide. 4-FMC has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
4-FMC has a variety of applications in the scientific research field. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a fluorescent probe for studying the structure and function of biological molecules. In addition, 4-FMC has been used in the synthesis of polymers and materials for use in medical and industrial applications.
Mechanism of Action
The mechanism of action of 4-FMC is not fully understood. It is believed to act as a proton donor, donating a hydrogen atom to a substrate molecule. This results in the formation of a new bond between the two molecules. In addition, 4-FMC is believed to act as an electron acceptor, accepting electrons from a substrate molecule and forming a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMC are not well understood. It has been shown to have antifungal and antibacterial properties, as well as to inhibit the growth of certain cancer cell lines. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other molecules.
Advantages and Limitations for Lab Experiments
The main advantage of 4-FMC is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to using 4-FMC in laboratory experiments. It is a relatively unstable compound and can be easily hydrolyzed in the presence of water. In addition, it is a toxic compound and must be handled with care.
Future Directions
There are a number of potential future directions for 4-FMC research. These include the development of more efficient synthesis methods, the exploration of its potential applications in medicine and materials science, and the further study of its biochemical and physiological effects. In addition, further research could be done to explore its potential as a fluorescent probe for studying biological molecules. Finally, research could be done to explore the potential of 4-FMC in drug delivery systems.
Synthesis Methods
4-FMC can be synthesized through several different methods. The most common method is the condensation of 3-fluoro-4-methoxybenzaldehyde and p-toluenesulfonic acid in aqueous ethanol. This is a two-step process that involves the formation of the intermediate 4-fluoro-3-methoxybenzyl alcohol followed by the condensation of the alcohol with p-toluenesulfonic acid in aqueous ethanol. Another method involves the reaction of 4-fluorobenzaldehyde and p-toluenesulfonic acid in aqueous ethanol. This is a one-step process that yields 4-FMC directly.
properties
IUPAC Name |
4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-7-6-11(8-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYMPTMLCZBHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683363 |
Source
|
Record name | 3'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262001-30-8 |
Source
|
Record name | 3'-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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